Pent-3-en-2-yl 2-hydroxybutanoate
Description
Pent-3-en-2-yl 2-hydroxybutanoate is an ester compound combining a pent-3-en-2-yl group (an unsaturated aliphatic chain with a double bond at the third carbon) and 2-hydroxybutanoate (a hydroxylated short-chain fatty acid derivative). The pent-3-en-2-yl moiety contributes to the molecule’s reactivity due to its conjugated double bond, which influences thermal stability and radical-mediated decomposition pathways . The 2-hydroxybutanoate component is structurally analogous to polyhydroxyalkanoate (PHA) monomers, such as those identified in Bacillus sp. strain CL33, where 2-hydroxybutanoate (-2HB) forms part of biopolyesters with distinct physical properties .
Properties
CAS No. |
114390-64-6 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
pent-3-en-2-yl 2-hydroxybutanoate |
InChI |
InChI=1S/C9H16O3/c1-4-6-7(3)12-9(11)8(10)5-2/h4,6-8,10H,5H2,1-3H3 |
InChI Key |
NOJWFILGEBERJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC(C)C=CC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pent-3-en-2-yl 2-hydroxybutanoate typically involves the esterification reaction between pent-3-en-2-ol and 2-hydroxybutanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The reaction mixture is typically subjected to distillation to purify the ester product.
Chemical Reactions Analysis
Types of Reactions
Pent-3-en-2-yl 2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles, such as amines or alcohols, to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other esters.
Scientific Research Applications
Pent-3-en-2-yl 2-hydroxybutanoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the synthesis of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of Pent-3-en-2-yl 2-hydroxybutanoate involves the hydrolysis of the ester bond to release the corresponding alcohol and carboxylic acid. This hydrolysis can be catalyzed by enzymes, such as esterases, or by acidic or basic conditions. The released products can then participate in various biochemical pathways and reactions.
Comparison with Similar Compounds
To contextualize the properties of pent-3-en-2-yl 2-hydroxybutanoate, it is compared to structurally and functionally related esters, focusing on molecular structure, stability, and applications.
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Key Observations :
- Reactivity: The pent-3-en-2-yl group undergoes radical-mediated reactions with oxygen, leading to decomposition or stabilization depending on temperature and pressure . This contrasts with saturated esters (e.g., ethyl 2-hydroxybutanoate), which lack such reactivity.
- Thermal Stability: Aromatic esters like 2-hydroxy-3-phenylpropionate exhibit superior stability due to phenyl group rigidity, whereas this compound’s alkenyl chain introduces vulnerability to thermal cleavage .
- Its alkenyl group may hinder enzymatic processing compared to linear aliphatic esters .
Experimental and Computational Insights
- Radical Stability : Pent-3-en-2-yl radicals (precursor to the ester’s alkenyl group) show pressure-independent decomposition at high temperatures (>400 K), a behavior also observed in ethyl-O₂ reactions. This suggests that the ester’s stability under oxidative conditions is temperature-sensitive .
- Synthetic Challenges: The ester’s synthesis may require controlled conditions to prevent radical side reactions, unlike simpler esters (e.g., ethyl 2-hydroxybutanoate) formed via straightforward acid-catalyzed esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
